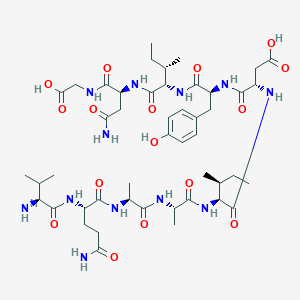
Acyl carrier protein (65-74)
Overview
Description
Acyl Carrier Protein (65-74) is a fragment of the larger Acyl Carrier Protein, which is an essential co-factor in the synthesis of fatty acids in plants and animals . This protein fragment plays a crucial role in various acyl-transfer reactions, including the synthesis of antibiotic polyketides, biotin precursors, and membrane-derived oligosaccharides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Acyl Carrier Protein (65-74) typically involves solid-phase peptide synthesis (SPPS), a method first proposed by R. B. Merrifield in 1962 . This technique has evolved into a powerful method for the preparation of peptides and small proteins. The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The reaction conditions often include the use of protected amino acids and coupling reagents to ensure the selective formation of peptide bonds .
Industrial Production Methods
Industrial production of Acyl Carrier Protein (65-74) can be achieved through automated solid-phase peptide synthesis. This method allows for the efficient and scalable production of peptides by automating the repetitive steps of amino acid coupling and deprotection . The use of microwave-assisted solid-phase peptide synthesis has also been explored to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Acyl Carrier Protein (65-74) undergoes various chemical reactions, including acyl-transfer reactions, which are essential for the synthesis of fatty acids and other metabolites . These reactions involve the transfer of acyl groups from one molecule to another, facilitated by the protein’s prosthetic group, 4’-phosphopantetheine .
Common Reagents and Conditions
Common reagents used in the reactions involving Acyl Carrier Protein (65-74) include acyl-CoA derivatives, which serve as acyl donors, and enzymes such as acyltransferases and synthases . The reaction conditions typically involve physiological pH and temperature to mimic the natural environment of the protein .
Major Products Formed
The major products formed from the reactions involving Acyl Carrier Protein (65-74) include various acylated intermediates, which are essential for the biosynthesis of fatty acids, polyketides, and other metabolites .
Scientific Research Applications
Acyl Carrier Protein (65-74) has numerous scientific research applications across various fields:
Chemistry: It is used in the study of acyl-transfer reactions and the synthesis of complex molecules.
Biology: It plays a crucial role in the biosynthesis of fatty acids and other essential metabolites.
Industry: It is used in the production of biotin precursors and membrane-derived oligosaccharides.
Mechanism of Action
The mechanism of action of Acyl Carrier Protein (65-74) involves the transfer of acyl groups from acyl-CoA derivatives to various acceptor molecules . This process is facilitated by the protein’s prosthetic group, 4’-phosphopantetheine, which forms a thioester bond with the acyl group . The protein then shuttles the acyl group to different enzymes involved in fatty acid and polyketide biosynthesis .
Comparison with Similar Compounds
Acyl Carrier Protein (65-74) can be compared with other similar compounds, such as:
Peptidyl Carrier Proteins (PCPs): These proteins are involved in nonribosomal peptide synthesis and share structural and functional similarities with Acyl Carrier Proteins.
Aryl Carrier Proteins (ArCPs): These proteins are involved in the synthesis of aromatic compounds and also share similarities with Acyl Carrier Proteins.
The uniqueness of Acyl Carrier Protein (65-74) lies in its specific role in fatty acid and polyketide biosynthesis, as well as its involvement in various acyl-transfer reactions .
Properties
IUPAC Name |
(3S)-3-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-(carboxymethylamino)-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H74N12O16/c1-9-22(5)37(58-40(68)25(8)52-39(67)24(7)53-42(70)28(15-16-32(48)61)54-45(73)36(50)21(3)4)46(74)57-31(19-34(63)64)43(71)55-29(17-26-11-13-27(60)14-12-26)44(72)59-38(23(6)10-2)47(75)56-30(18-33(49)62)41(69)51-20-35(65)66/h11-14,21-25,28-31,36-38,60H,9-10,15-20,50H2,1-8H3,(H2,48,61)(H2,49,62)(H,51,69)(H,52,67)(H,53,70)(H,54,73)(H,55,71)(H,56,75)(H,57,74)(H,58,68)(H,59,72)(H,63,64)(H,65,66)/t22-,23-,24-,25-,28-,29-,30-,31-,36-,37-,38-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUGXZVDQXDGTF-VEJNRXSDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H74N12O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90216976 | |
| Record name | Acyl carrier protein (65-74) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90216976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1063.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66851-75-0 | |
| Record name | Acyl carrier protein (65-74) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066851750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acyl carrier protein (65-74) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90216976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


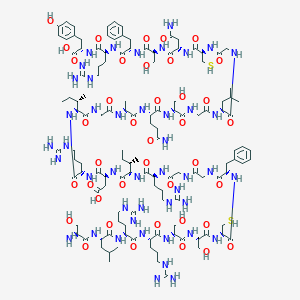

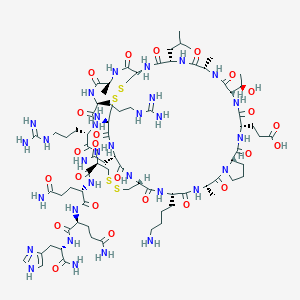




![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B550158.png)
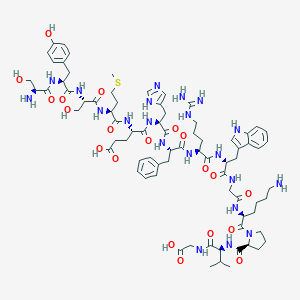
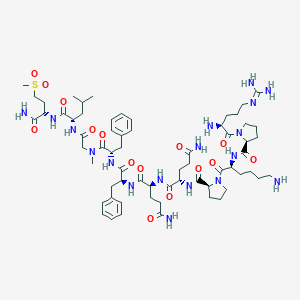

![[Des-Arg9]-BRADYKININ](/img/structure/B550201.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid](/img/structure/B550807.png)

